
2-(2-Butoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Butoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative. This compound is known for its unique chemical properties and has been widely used in various scientific research fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-butoxy-6-fluorophenylboronic acid with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets the required quality standards .
Chemical Reactions Analysis
Types of Reactions
2-(2-Butoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted boronic acid derivatives .
Scientific Research Applications
2-(2-Butoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biological processes and as a tool for molecular biology research.
Medicine: Investigated for its potential therapeutic applications, including cancer treatment and anti-inflammatory effects.
Industry: Utilized in manufacturing processes to improve product quality and efficiency
Mechanism of Action
The mechanism of action of 2-(2-Butoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Butoxy-6-fluorophenylboronic acid
- 2-Butoxy-6-fluorophenylboronic acid pinacol ester
Uniqueness
Compared to similar compounds, 2-(2-Butoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits unique chemical properties, such as higher stability and reactivity. These properties make it a valuable tool in various scientific research applications .
Properties
Molecular Formula |
C16H24BFO3 |
|---|---|
Molecular Weight |
294.2 g/mol |
IUPAC Name |
2-(2-butoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H24BFO3/c1-6-7-11-19-13-10-8-9-12(18)14(13)17-20-15(2,3)16(4,5)21-17/h8-10H,6-7,11H2,1-5H3 |
InChI Key |
LIRFSDJXSGJHSQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


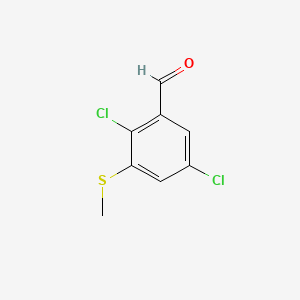


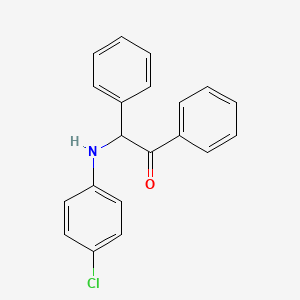
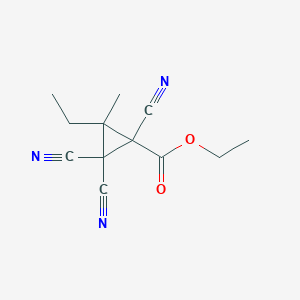
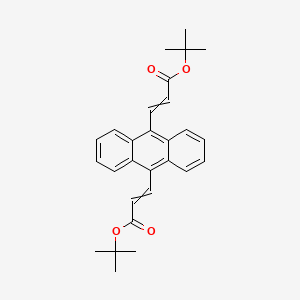
![7-(dimethylamino)-4,4-bis[4-(dimethylamino)phenyl]-2-methyl-3H-phthalazin-1-one](/img/structure/B14016147.png)
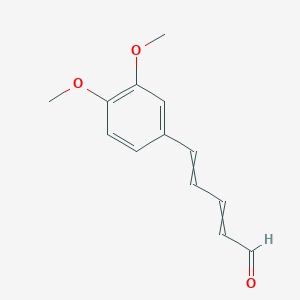



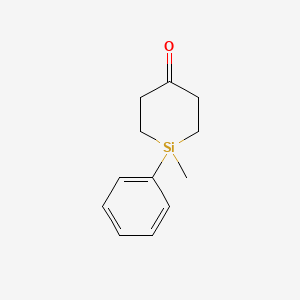

![Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14016189.png)
